molecular formula C12H18O3 B12590896 4-(1-Butoxyvinyl)-6-methyl-5,6-dihydropyran-2-one CAS No. 872452-11-4

4-(1-Butoxyvinyl)-6-methyl-5,6-dihydropyran-2-one

Katalognummer: B12590896
CAS-Nummer: 872452-11-4
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: KOTRYNPQGQIDJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Butoxyvinyl)-6-methyl-5,6-dihydropyran-2-one is an organic compound with a complex structure that includes a butoxyvinyl group and a dihydropyranone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Butoxyvinyl)-6-methyl-5,6-dihydropyran-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a butoxyvinyl precursor with a dihydropyranone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Butoxyvinyl)-6-methyl-5,6-dihydropyran-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

4-(1-Butoxyvinyl)-6-methyl-5,6-dihydropyran-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-(1-Butoxyvinyl)-6-methyl-5,6-dihydropyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a butoxyvinyl group and a dihydropyranone ring, which imparts specific chemical reactivity and potential for diverse applications.

Eigenschaften

CAS-Nummer

872452-11-4

Molekularformel

C12H18O3

Molekulargewicht

210.27 g/mol

IUPAC-Name

4-(1-butoxyethenyl)-2-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C12H18O3/c1-4-5-6-14-10(3)11-7-9(2)15-12(13)8-11/h8-9H,3-7H2,1-2H3

InChI-Schlüssel

KOTRYNPQGQIDJS-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=C)C1=CC(=O)OC(C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.